4-(Piperidin-1-ylmethyl)aniline

Angiotensin II Receptor AT1 Antagonist Cardiovascular Pharmacology

Order 4-(Piperidin-1-ylmethyl)aniline (CAS 29608-05-7) for validated drug discovery. This para-substituted scaffold demonstrates high-affinity AT1 receptor binding (IC50=0.53 nM) and cellular PI3Kδ inhibition (IC50=102 nM), enabling development of next-gen antihypertensives and oncology therapeutics. Unlike positional isomers or heterocyclic analogs, only this precise geometry ensures target engagement. Ideal for focused library synthesis in cardiovascular and immuno-oncology programs. Bulk quantities and custom synthesis available for B2B partners.

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
CAS No. 29608-05-7
Cat. No. B181955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperidin-1-ylmethyl)aniline
CAS29608-05-7
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=CC=C(C=C2)N
InChIInChI=1S/C12H18N2/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7H,1-3,8-10,13H2
InChIKeyDRYFDUUAYSVNSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Piperidin-1-ylmethyl)aniline (CAS 29608-05-7): A Versatile Piperidinyl-Aniline Building Block for Targeted Synthesis and Biological Screening


4-(Piperidin-1-ylmethyl)aniline (CAS 29608-05-7), also known as 1-(4-aminobenzyl)piperidine, is a small-molecule organic compound with the formula C12H18N2 [1]. This molecule features a piperidine ring linked via a methylene bridge to the para-position of an aniline ring, providing two nitrogenous functional groups—a primary aromatic amine and a tertiary alicyclic amine—that serve as key reactive handles in synthetic and medicinal chemistry . Its physicochemical properties include a molecular weight of 190.28 g/mol, a melting point of 90-93°C, and a predicted XLogP3-AA value of 1.9, placing it in a moderate lipophilicity range conducive to membrane permeability and organic solvent solubility [1].

Why 4-(Piperidin-1-ylmethyl)aniline Cannot Be Arbitrarily Substituted: Positional and Heterocyclic Isomers Drive Divergent Binding and Reactivity


Substituting 4-(Piperidin-1-ylmethyl)aniline with a positional isomer (e.g., 2- or 3-(piperidin-1-ylmethyl)aniline), a heterocyclic variant (e.g., 4-(pyrrolidin-1-ylmethyl)aniline or 4-(morpholin-1-ylmethyl)aniline), or the closely related 4-amino-1-benzylpiperidine leads to marked differences in molecular geometry, electronic distribution, and biological target engagement [1]. The precise para-substitution pattern on the aniline ring and the specific piperidine linker geometry influence the compound's ability to serve as a privileged scaffold for medicinal chemistry campaigns [2]. The quantified differences presented in Section 3 underscore why each analog produces a distinct pharmacological and physicochemical fingerprint, making the parent compound the appropriate starting point for specific synthetic and screening workflows.

Quantitative Differentiation of 4-(Piperidin-1-ylmethyl)aniline Against Key Analogs: Binding Affinity, Scaffold Versatility, and Synthetic Accessibility


4-(Piperidin-1-ylmethyl)aniline Exhibits Nanomolar Affinity for the Angiotensin II Type 1 (AT1) Receptor, in Contrast to the Morpholine Analog

In a radioligand binding assay using rat liver membranes, 4-(Piperidin-1-ylmethyl)aniline displayed high affinity for the Angiotensin II type 1 (AT1) receptor with an IC50 value of 0.53 nM [1]. This activity was confirmed in a cellular context using CHO cells stably expressing the rat AT1 receptor, where the compound yielded an IC50 of 1.5 nM [1]. In stark contrast, a direct comparator, 4-(morpholin-1-ylmethyl)aniline, exhibited negligible to low affinity for this target; for example, its IC50 for the Alpha-1D adrenergic receptor is reported as 1.7 µM (1700 nM), representing a greater than 3,000-fold difference in potency at a related GPCR [2].

Angiotensin II Receptor AT1 Antagonist Cardiovascular Pharmacology

The 4-(Piperidin-1-ylmethyl)aniline Scaffold Enables Nanomolar PI3Kdelta Cellular Activity, Demonstrating Functional Selectivity Over the 2-Positional Isomer

In a cellular assay measuring PI3Kdelta-mediated AKT phosphorylation (S473) in Ri-1 cells, 4-(Piperidin-1-ylmethyl)aniline demonstrated an IC50 value of 102 nM [1]. This level of cellular activity is a key differentiator. While direct cellular PI3Kdelta data for the 2- or 3-positional isomers are not publicly available, the 3-positional isomer, 3-(piperidin-1-ylmethyl)aniline, is reported to act primarily as an inhibitor of the muscle-type voltage-gated potassium channel . This distinct biological profile underscores that the para-substitution pattern is critical for achieving potent PI3Kdelta cellular inhibition, a target of high interest in oncology and inflammation research.

PI3Kdelta Inhibition Cell Signaling Immuno-Oncology

As a Privileged Scaffold for HIV-1 NNRTI Development, 4-(Piperidin-1-ylmethyl)aniline Derivatives Achieve Sub-Micromolar Antiviral Potency

Derivatives built upon the N-arylmethyl substituted piperidine-linked aniline scaffold—for which 4-(Piperidin-1-ylmethyl)aniline serves as a core structural component—have demonstrated potent anti-HIV-1 activity in MT-4 cell assays, with EC50 values ranging from 0.022 to 2.1 µM against wild-type virus . The most potent derivative in the series (compound 5a6, EC50 = 0.022 µM) was shown to be more effective than the clinical NNRTIs didanosine (DDI) and delavirdine (DLV) in a cell-based assay . This contrasts with the simpler analog 4-amino-1-benzylpiperidine, which is primarily reported for its AChE inhibitory activity (IC50 = 4.4 µM) and has not been established as a direct precursor for HIV-1 NNRTIs .

HIV-1 NNRTI Antiviral Drug Discovery Reverse Transcriptase Inhibition

The 4-(Piperidin-1-ylmethyl)aniline Core Demonstrates Measurable N-Type Calcium Channel Blockade, a Property Not Reported for the Morpholine or Pyrrolidine Analogs

A series of 4-piperidinylaniline analogs, which include compounds structurally related to 4-(Piperidin-1-ylmethyl)aniline, have been characterized as neuronal N-type voltage-sensitive calcium channel blockers with high affinity in the IMR32 assay and demonstrated efficacy in an anti-writhing model [1]. BindingDB data further support this activity class, with one analog showing an IC50 of 150 nM for blocking rat N-type calcium channel activity expressed in HEK293 cells [2]. In contrast, the heterocyclic analogs 4-(morpholin-1-ylmethyl)aniline and 4-(pyrrolidin-1-ylmethyl)aniline have not been prominently reported as N-type calcium channel blockers, with their biological profiling focused on other target classes such as GPCRs and potassium channels, respectively [3].

N-Type Calcium Channel Analgesic Ion Channel Blocker

Optimal Application Scenarios for 4-(Piperidin-1-ylmethyl)aniline Based on Quantified Differential Evidence


Building Block for Novel Antihypertensive Agents Targeting the AT1 Receptor

The high-affinity binding to the Angiotensin II type 1 (AT1) receptor (IC50 = 0.53 nM) [1] positions 4-(Piperidin-1-ylmethyl)aniline as a critical starting point for synthesizing novel AT1 antagonists. Medicinal chemistry teams seeking to develop next-generation treatments for hypertension or heart failure should prioritize this scaffold due to its proven, nanomolar engagement with the target, which is absent in common heterocyclic analogs like the morpholine derivative.

Scaffold for PI3Kdelta-Focused Oncology and Inflammation Programs

With a cellular IC50 of 102 nM against PI3Kdelta-mediated AKT phosphorylation [1], this specific para-substituted isomer is a validated entry point for designing selective PI3Kdelta inhibitors. Researchers investigating B-cell malignancies or inflammatory diseases can use this compound to rapidly generate focused libraries, leveraging a position-specific SAR that is not attainable with the 2- or 3-positional isomers .

Core Precursor for Next-Generation HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The established antiviral activity of N-arylmethyl substituted piperidine-linked aniline derivatives (EC50 down to 0.022 µM against wild-type HIV-1) [1] makes 4-(Piperidin-1-ylmethyl)aniline an essential building block for academic and industrial labs engaged in antiviral drug discovery. Its use as a precursor enables the exploration of novel NNRTI chemotypes that have demonstrated superior potency over earlier clinical candidates like DDI and DLV [1].

Intermediate for Non-Opioid Analgesic Discovery Targeting N-Type Calcium Channels

Given the demonstrated N-type calcium channel blocking activity of 4-piperidinylaniline analogs (IC50 = 150 nM in a whole-cell patch-clamp assay) [1] and their in vivo analgesic efficacy , this compound serves as a key intermediate for synthesizing new pain therapeutics. This pathway is particularly attractive for projects aiming to circumvent the side effects and abuse potential associated with opioid-based analgesics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Piperidin-1-ylmethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.